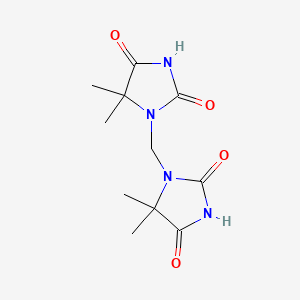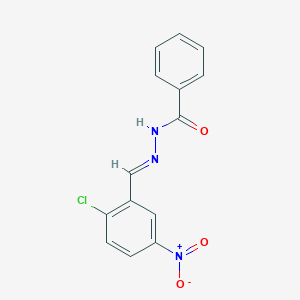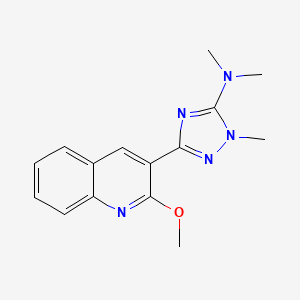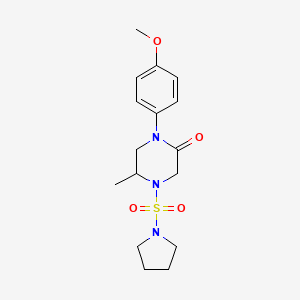![molecular formula C21H21FN2O3 B5564314 2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole, commonly known as FMIMI, is a synthetic indole compound. It has gained considerable attention in scientific research due to its potential therapeutic properties. FMIMI is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling.
Mecanismo De Acción
FMIMI exerts its effects by inhibiting CK1δ, which is a serine/threonine protein kinase. CK1δ is involved in the regulation of various cellular processes such as DNA damage response, circadian rhythm regulation, and Wnt signaling. FMIMI binds to the ATP-binding site of CK1δ, preventing its activity. This results in downstream effects such as decreased phosphorylation of target proteins, altered gene expression, and changes in cellular signaling pathways.
Biochemical and Physiological Effects:
FMIMI has been shown to have several biochemical and physiological effects. It has been shown to decrease cell viability and induce apoptosis in cancer cell lines. FMIMI has also been shown to inhibit the NF-κB pathway, resulting in decreased inflammation. Additionally, FMIMI has been shown to decrease tau protein phosphorylation, which is implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMIMI has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. FMIMI has also been shown to have low toxicity and high stability, making it a viable compound for in vitro and in vivo studies. However, FMIMI has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, FMIMI has not been extensively studied for its pharmacokinetic properties, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for the study of FMIMI. One area of interest is the potential use of FMIMI in combination with other therapies for cancer treatment. FMIMI has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. Additionally, further studies are needed to determine the pharmacokinetic properties of FMIMI and its potential use in animal models of disease. Finally, the role of CK1δ in various cellular processes is still not fully understood, and further studies are needed to elucidate its function.
Métodos De Síntesis
The synthesis of FMIMI involves several steps, starting with the reaction of 4-fluoroaniline with 4-chlorobutyryl chloride to produce 4-fluorobenzoyl chloride. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)-4-morpholinyl)benzoyl chloride. The final step involves the reaction of this intermediate with 5-methoxy-1-methyl-1H-indole in the presence of a base to produce FMIMI. The synthesis of FMIMI has been optimized to increase yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
FMIMI has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer effects by inhibiting CK1δ, which is overexpressed in many types of cancer. FMIMI has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. Additionally, FMIMI has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as CK1δ is involved in the regulation of tau protein phosphorylation.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(5-methoxy-1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-23-18-8-7-17(26-2)11-15(18)12-19(23)21(25)24-9-10-27-20(13-24)14-3-5-16(22)6-4-14/h3-8,11-12,20H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERWKFIQYHZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)

![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)

![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)
![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)